3-(Ethylthio)propanol

説明

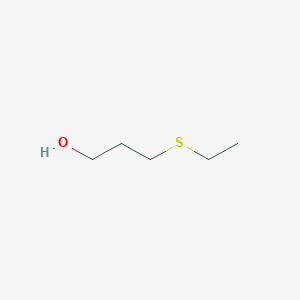

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-2-7-5-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUJXSIEMOWXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171991 | |

| Record name | 3-(Ethylthio)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18721-61-4 | |

| Record name | 3-(Ethylthio)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18721-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Hydroxypropyl ethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018721614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18721-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylthio)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethylthio)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-HYDROXYPROPYL ETHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV26YUE5ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Chemoenzymatic and Biotechnological Routes for Alkylthioalkanol Production

The biotechnological production of sulfur-containing alcohols, such as 3-(Ethylthio)propanol, represents a growing field of interest, driven by the demand for natural and sustainable chemicals. These methods often leverage the metabolic pathways of microorganisms, which can be harnessed and optimized for the synthesis of specific target molecules. nih.govnih.gov

Microbial Fermentation and Biocatalysis for Analogous Sulfur Alcohols

Microbial fermentation is a key process for the production of analogous sulfur alcohols, particularly 3-(methylthio)-1-propanol, a compound structurally similar to this compound. Yeasts, such as Saccharomyces cerevisiae and Kluyveromyces marxianus, are capable of converting amino acids like L-methionine into flavor alcohols through the Ehrlich pathway. nih.govresearchgate.net This metabolic route involves a sequence of transamination, decarboxylation, and reduction steps. nih.gov For instance, Saccharomyces cerevisiae has been used to produce 3-(methylthio)-1-propanol and its acetate (B1210297) ester from L-methionine. nih.gov

The production of these compounds is not limited to a single yeast species. Studies have shown that various yeasts isolated from different environments, such as Baijiu production, can produce significant amounts of 3-methylthio-1-propanol. mdpi.com For example, a strain of Saccharomycopsis fibuligera was identified as a high-yield producer of this compound. mdpi.com Beyond yeasts, certain bacteria have also been shown to produce volatile sulfur compounds through the degradation of methionine. researchgate.net The enzymatic potential within these diverse microbial populations presents a rich resource for the biocatalytic synthesis of a range of alkylthioalkanols. Chemoenzymatic approaches, which combine chemical and enzymatic steps, are also being explored to create novel synthesis routes for complex molecules. nih.govbeilstein-journals.org

Genetic Engineering Approaches for Enhanced Biosynthesis in Model Organisms

Genetic engineering offers powerful tools to enhance the production of desired sulfur alcohols in model organisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov By manipulating the genetic makeup of these microbes, it is possible to redirect metabolic pathways towards the synthesis of specific compounds and improve yields. mdpi.comfrontiersin.orgfrontiersin.org

In Saccharomyces cerevisiae, a common strategy involves the overexpression of genes within the Ehrlich pathway. For example, overexpressing the alcohol acetyl transferase gene ATF1 has been shown to increase the production of 3-(methylthio)-propylacetate, a derivative of 3-(methylthio)-1-propanol. nih.gov The CRISPR-Cas9 gene-editing technology has become a particularly valuable tool for creating engineered yeast strains with desirable traits, such as increased ethanol (B145695) production or the synthesis of non-native chemicals. nih.gov These genetic manipulation techniques can be applied to optimize the production of a wide array of target molecules, including various alkylthioalkanols. nih.govfrontiersin.org The principles of metabolic engineering, such as pathway construction and optimization, are broadly applicable across different yeast species and for the synthesis of diverse bioproducts. nih.gov

Optimization of Bioreaction Conditions for Yield and Selectivity

The yield and selectivity of microbial production of alkylthioalkanols are highly dependent on the bioreaction conditions. nih.gov Optimizing these parameters is crucial for maximizing the efficiency of the fermentation process. Key factors that can be controlled in a bioreactor include pH, temperature, glucose concentration, and the availability of precursors and nutrients. nih.govmdpi.com

For example, in the production of 3-methylthio-1-propanol by Saccharomycopsis fibuligera, a statistical experimental design was used to determine the optimal levels of several process parameters, including initial pH, glucose concentration, cultivation temperature, and inoculum size. mdpi.com This optimization led to a significant increase in the final product concentration. Similarly, in fed-batch fermentations with Saccharomyces cerevisiae, controlling the glucose feeding regime has been shown to influence the production of higher alcohols and their esters. nih.gov The choice of substrate and the presence of specific precursors, such as L-methionine for the production of 3-(methylthio)-1-propanol, are also critical factors. nih.govmdpi.com The table below summarizes the optimized conditions for the production of aroma compounds in different yeast species.

| Microorganism | Substrate/Precursor | Key Optimized Parameters | Major Products | Reference |

| Saccharomyces cerevisiae | L-methionine, glucose | Glucose feeding regime | 3-(methylthio)-1-propanol, 3-(methylthio)-propylacetate | nih.gov |

| Kluyveromyces marxianus | Cassava bagasse, glucose | Initial pH, glucose concentration | Ethyl acetate, ethanol, acetaldehyde | nih.gov |

| Saccharomycopsis fibuligera | Glucose, L-methionine | pH, temperature, glucose, yeast extract, L-methionine | 3-methylthio-1-propanol | mdpi.com |

| Clavispora lusitaniae | Sorghum hydrolysate, caproic acid, ethanol | Inoculum size, seed cell age, pH, temperature, precursor addition timing | Ethyl caproate | frontiersin.org |

Contemporary Organic Synthesis of Thioethers and Alcohols

Modern organic synthesis provides a diverse toolkit for the construction of thioethers and alcohols, including the specific structure of this compound. These methods often rely on the development of novel catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. thieme-connect.comchemrevlett.com

Novel Catalytic Systems for Alkylthioalkanol Formation

The formation of the C-S bond in alkylthioalkanols is a key step that can be achieved through various catalytic strategies. Transition-metal-catalyzed cross-coupling reactions are a general and powerful approach for creating thioethers. thieme-connect.com Catalysts based on metals such as palladium, nickel, and copper are widely used for this purpose. thieme-connect.com For instance, nickel-catalyzed cross-coupling of aryl and alkenyl triflates with alkyl thiols provides a route to the corresponding thioethers under mild conditions. researchgate.net

In addition to metal-based catalysts, metal-free approaches have also been developed. Dehydrative thioetherification, which involves the reaction of an alcohol with a thiol to form a thioether with the elimination of water, can be catalyzed by strong acids. chemrevlett.com Furthermore, transition-metal-catalyzed remote C-H functionalization of thioethers offers a way to introduce new functional groups at positions distant from the sulfur atom, enabling the synthesis of more complex molecules. rsc.org The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired product, allowing for a high degree of control over the synthesis.

The following table provides examples of different catalytic systems used for the synthesis of thioethers.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Palladium(II) complexes | Cross-coupling | Aryl bromides/iodides and thiols | Solvent-free, aerobic conditions | thieme-connect.com |

| Nickel/dcypt | Aryl exchange | 2-Pyridyl sulfides and aryl electrophiles | Cleavage and formation of aryl-S bonds | researchgate.net |

| Copper(I) iodide/oxalic diamide (B1670390) ligand | Cross-coupling | Aromatic/aliphatic thiols and aryl chlorides | Effective for less reactive aryl chlorides | thieme-connect.com |

| Zinc iodide | Dehydrative thioetherification | Benzylic alcohols and thiols | Moderate to high yields | chemrevlett.com |

| Nano-Ni | Dehydrative C-S coupling | Alcohols/phenols and (hetero)aryl thiols | Ambient conditions | chemrevlett.com |

Controlled Synthesis of Related Alkylthioalkanol Isomers

The controlled synthesis of specific isomers of alkylthioalkanols is crucial for understanding structure-activity relationships and for applications where a particular isomer is required. This involves controlling both the regioselectivity (the position of the functional groups) and the stereoselectivity (the spatial arrangement of the atoms).

For example, 1-(Ethylthio)-2-propanol (CAS 16621-37-7) and 2-(ethylthio)propan-1-ol are constitutional isomers of this compound. cymitquimica.comchemspider.com Their synthesis requires methods that can selectively form the thioether and alcohol functionalities at the desired positions on the propane (B168953) chain. Regioselective synthesis can be achieved by carefully choosing the starting materials and reaction conditions. For instance, the rhodium-catalyzed regiodivergent hydrothiolation of allyl amines can yield either 1,2-amino thioethers or 1,3-amino thioethers depending on the ligand used. thieme-connect.com

Stereoselective synthesis is important for creating chiral molecules, which can have different biological activities. Asymmetric synthesis methods are employed to produce a single enantiomer of a chiral compound. nih.gov For example, the stereoselective synthesis of chiral thiol-containing 1,2-aminoalcohols has been achieved through the samarium diiodide-mediated reductive coupling of N-sulfinylimines with aldehydes. elsevierpure.com This reaction proceeds with high enantio- and diastereoselectivity. Similarly, stereoselective methods for the synthesis of thioethers from alcohols have been developed using isothiouronium salts as sulfide (B99878) surrogates, which allows for the stereospecific activation of alcohols. rsc.orgresearchgate.net The synthesis of a specific isomer of a substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol has also been reported, highlighting the ability to control isomerism in complex molecules. nih.gov

Chemical Derivatization for Enhanced Functionality and Analytical Detection

Chemical derivatization of this compound is a critical step in harnessing its full potential. By converting the primary alcohol and the thioether moieties, derivatives with improved properties for specific applications, including enhanced detection in analytical assays, can be synthesized.

Esterification Reactions and Product Characterization

Esterification of the primary hydroxyl group of this compound is a common strategy to produce a variety of esters. These reactions typically involve the condensation of this compound with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst.

One established method for synthesizing sulfur-containing esters involves the reaction of a sulfur-containing alcohol with an acyl chloride. nih.gov This approach enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. For instance, the synthesis of 3-(ethylthio)propyl acetate can be achieved by reacting this compound with acetyl chloride. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC), and the final product is typically purified by distillation or column chromatography.

The characterization of the resulting esters is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the presence of the ester linkage and the arrangement of protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Detects the characteristic vibrational frequencies of functional groups, notably the strong carbonyl (C=O) stretch of the ester group.

A variety of esters can be synthesized from this compound, each with potentially unique properties. For example, reacting this compound with different acyl chlorides would yield a homologous series of esters with varying chain lengths.

Table 1: Examples of Esterification Products of this compound

| Ester Name | Carboxylic Acid/Acyl Chloride | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Ethylthio)propyl acetate | Acetic acid / Acetyl chloride | C₇H₁₄O₂S | 162.25 |

| 3-(Ethylthio)propyl propionate | Propionic acid / Propionyl chloride | C₈H₁₆O₂S | 176.28 |

| 3-(Ethylthio)propyl butyrate | Butyric acid / Butyryl chloride | C₉H₁₈O₂S | 190.31 |

This table presents hypothetical esterification products based on common reactions.

Oxidation Pathways and Corresponding Sulfoxide (B87167)/Sulfone Derivatives

The thioether group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidation products exhibit increased polarity and hydrogen bonding capabilities, which can significantly alter their physical and chemical properties. The controlled oxidation of sulfides is a fundamental transformation in organic synthesis. jchemrev.com

The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone can be challenging but is achievable using specific reagents and reaction conditions. organic-chemistry.org Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, such as a metal complex or an acid, to control the extent of oxidation. organic-chemistry.org

Meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used reagent for the oxidation of various functional groups, including sulfides.

Sodium Periodate (NaIO₄): A mild and selective oxidant for converting sulfides to sulfoxides.

Further oxidation of the sulfoxide or direct oxidation of the sulfide with stronger oxidizing agents yields the corresponding sulfone. Reagents for this transformation include:

Potassium Permanganate (KMnO₄): A powerful oxidizing agent capable of converting sulfides directly to sulfones.

Excess Hydrogen Peroxide: Under more vigorous conditions or with specific catalysts, H₂O₂ can fully oxidize sulfides to sulfones. organic-chemistry.org

The synthesis of a ruthenium(II) complex with a ligand derived from the oxidation of a similar thioether, 3-(ethylthio)-1-((3-(ethylthio)propyl)sulfinyl)propane, demonstrates the feasibility of such oxidation reactions. acs.org

The characterization of the sulfoxide and sulfone derivatives relies on spectroscopic methods. In IR spectroscopy, the S=O stretch of the sulfoxide and the symmetric and asymmetric SO₂ stretches of the sulfone appear at characteristic frequencies. NMR spectroscopy is also instrumental in confirming the structure of the oxidation products.

Table 2: Oxidation Products of this compound

| Compound Name | Oxidizing Agent (Example) | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Ethylsulfinyl)propan-1-ol | Hydrogen Peroxide | C₅H₁₂O₂S | 136.21 |

| 3-(Ethylsulfonyl)propan-1-ol | Potassium Permanganate | C₅H₁₂O₃S | 152.21 |

This table presents the expected oxidation products of this compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Hyphenated Chromatographic-Mass Spectrometric Methodologies

Combining the separation power of chromatography with the detection capabilities of mass spectrometry provides robust methods for analyzing 3-(Ethylthio)propanol in various matrices.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. jmchemsci.com In GC-MS, the compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process fragments the molecule into a predictable pattern of smaller, charged ions.

Qualitative Analysis For qualitative identification, the mass spectrum generated for this compound serves as a molecular fingerprint. This spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is compared against established spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library. nist.gov The fragmentation pattern is characteristic of the molecule's structure. For thioethers like this compound, common fragmentation pathways include alpha-cleavage adjacent to the sulfur atom and the oxygen atom.

While specific experimental data for this compound is not widely published, the fragmentation pattern can be predicted based on its structure and comparison with similar molecules like 3-(Methylthio)propanol. nist.gov Key fragments would include the molecular ion (M⁺) and ions resulting from the loss of functional groups or cleavage of the carbon chain.

Quantitative Analysis For quantitative analysis, the GC-MS is operated in selected ion monitoring (SIM) mode, where only specific, characteristic fragment ions of this compound are monitored. This increases sensitivity and selectivity. A calibration curve is constructed by analyzing known concentrations of a pure standard. The peak area of the target compound in an unknown sample is then compared to this curve to determine its concentration. docbrown.info The use of an internal standard, a compound with similar chemical properties added to all samples, is common practice to correct for variations in sample injection and instrument response. docbrown.info

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization) This table is predictive and based on common fragmentation patterns for thioethers and primary alcohols.

| Mass-to-Charge Ratio (m/z) | Likely Ion Structure / Origin |

|---|---|

| 120 | Molecular Ion [CH₃CH₂SCH₂CH₂CH₂OH]⁺ |

| 89 | Loss of CH₂OH group ([M - 31]⁺) |

| 75 | Cleavage product [CH₂SCH₂CH₂OH]⁺ |

| 61 | Thioethyl ion [CH₃CH₂S]⁺ |

| 47 | Methylthio ion fragment [CH₃S]⁺ (from rearrangement) |

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for studying the metabolites of a compound in biological systems. waters.com It is particularly suited for analyzing polar, non-volatile molecules that are not amenable to GC-MS. miamioh.edu Metabolites of this compound, such as sulfoxides, sulfones, or conjugates (e.g., glucuronides), are typically more polar than the parent compound and require LC-based separation.

In a typical LC-MS workflow for metabolite profiling, a biological sample (e.g., plasma, urine) is first processed to extract the metabolites. waters.com The extract is then injected into a liquid chromatograph, often using a reversed-phase column where polar compounds elute earlier than non-polar ones. The eluent from the LC column is directed into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are used to ionize the metabolite molecules without significant fragmentation, typically yielding the protonated molecule [M+H]⁺ or other adducts.

Tandem mass spectrometry (LC-MS/MS) can then be used to fragment these parent ions, providing structural information for metabolite identification. waters.com This approach allows for the comprehensive characterization of a drug's metabolic fate, which is a critical part of understanding its biotransformation. waters.com

Table 2: Hypothetical Metabolites of this compound and Their Expected Protonated Mass in LC-MS

| Metabolite | Chemical Formula | Molecular Weight | Expected Ion [M+H]⁺ (m/z) | Metabolic Transformation |

|---|---|---|---|---|

| 3-(Ethylsulfinyl)propanol | C₅H₁₂O₂S | 136.21 | 137.2 | Sulfoxidation |

| 3-(Ethylsulfonyl)propanol | C₅H₁₂O₃S | 152.21 | 153.2 | Sulfone Formation |

| 3-(Ethylthio)propanoic acid | C₅H₁₀O₂S | 134.19 | 135.2 | Alcohol Oxidation |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. nist.gov It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. docbrown.info The ¹H NMR spectrum of this compound (CH₃-CH₂-S-CH₂-CH₂-CH₂-OH) is expected to show five distinct signals for the carbon-bound protons, plus a signal for the hydroxyl proton. Each signal's chemical shift (δ, in ppm) indicates its electronic environment, its integration gives the relative number of protons it represents, and its splitting pattern (multiplicity) reveals the number of adjacent protons. libretexts.org

For example, the methyl (CH₃) protons of the ethyl group would appear as a triplet, being split by the adjacent two methylene (B1212753) (CH₂) protons. The methylene protons of the ethyl group would appear as a quartet, being split by the three methyl protons. This detailed connectivity information is invaluable for unambiguous structure confirmation.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment (Structure: CH₃a-CH₂b-S-CH₂c-CH₂d-CH₂e-OHf) | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

|---|---|---|---|

| Ha | ~ 1.25 | 3H | Triplet (t) |

| Hb | ~ 2.52 | 2H | Quartet (q) |

| Hc | ~ 2.65 | 2H | Triplet (t) |

| Hd | ~ 1.85 | 2H | Quintet (quin) |

| He | ~ 3.68 | 2H | Triplet (t) |

| Hf | Variable | 1H | Singlet (s, broad) |

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in a molecule. waters.com The chemical shift of each signal is characteristic of the carbon's bonding environment (e.g., attached to an oxygen, sulfur, or other carbons). illinois.edu For this compound, which has five carbon atoms in unique environments, the ¹³C NMR spectrum would display five distinct peaks.

In metabolic studies, ¹³C NMR is particularly powerful when used with isotopically labeled compounds. If this compound is synthesized with one or more of its carbon atoms as the ¹³C isotope (instead of the naturally abundant ¹²C), its metabolic journey can be traced. researchgate.net As the labeled compound is converted into various metabolites, the ¹³C label acts as a beacon. By analyzing the ¹³C NMR spectrum of a biological fluid, researchers can identify the structures of the metabolites by observing where the ¹³C signals appear, thereby mapping the metabolic pathways without needing to isolate each individual product. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment (Structure: C1H₃-C2H₂-S-C3H₂-C4H₂-C5H₂-OH) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C¹ | ~ 15 |

| C² | ~ 27 |

| C³ | ~ 34 |

| C⁴ | ~ 31 |

| C⁵ | ~ 61 |

Fourier Transform Infrared (FTIR) Spectroscopy for Mechanistic Insights

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. docbrown.info The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. docbrown.info An FTIR spectrum is a plot of absorbance versus wavenumber (cm⁻¹).

For this compound, the FTIR spectrum would show characteristic absorption bands confirming its key functional groups. A strong, broad band around 3350 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Absorptions in the 2850-2960 cm⁻¹ region correspond to C-H stretching vibrations of the ethyl and propyl chains. A distinct C-O stretching band for the primary alcohol would appear around 1050 cm⁻¹. The C-S stretch is typically weaker and appears in the fingerprint region of the spectrum, around 600-700 cm⁻¹.

FTIR is valuable for gaining mechanistic insights by monitoring chemical reactions in real-time. For instance, if this compound undergoes an oxidation reaction at the alcohol group to form an aldehyde or carboxylic acid, FTIR spectroscopy would show the disappearance of the O-H and C-O alcohol bands and the appearance of a strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹.

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 2960 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1470 - 1450 | C-H bend | Alkyl (CH₂) |

| 1075 - 1000 | C-O stretch | Primary Alcohol |

| 700 - 600 | C-S stretch | Thioether |

Development and Validation of Advanced Analytical Methods

The accurate quantification and characterization of this compound, a volatile sulfur compound (VSC), necessitates the development and validation of sophisticated analytical methods. Given its potential contribution to aroma profiles in various matrices, highly sensitive and selective techniques are required. The primary analytical approach for related volatile sulfur compounds involves gas chromatography (GC) coupled with mass spectrometry (MS), often preceded by a sample pre-concentration step like headspace solid-phase microextraction (HS-SPME). nih.govresearchgate.netnih.gov High-performance liquid chromatography (HPLC) represents a potential, albeit less common, alternative. sielc.com

The development of these methods is a systematic process aimed at optimizing all parameters to ensure reliable and reproducible results. mdpi.com For GC-based analysis of VSCs, this includes selecting the appropriate SPME fiber coating, and optimizing extraction time and temperature to ensure efficient trapping of the analyte from the sample's headspace. researchgate.netnih.govmdpi.com Chromatographic conditions, such as the type of GC column, oven temperature program, and carrier gas flow rate, are fine-tuned to achieve good separation from other volatile components in the sample matrix. mdpi.commdpi.com

Validation is a critical step to demonstrate that an analytical method is suitable for its intended purpose. mdpi.com This process involves a rigorous evaluation of several key performance characteristics as defined by international guidelines. mdpi.cominternationaljournalssrg.org

Key Validation Parameters:

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as matrix components or impurities. ptfarm.pl In GC-MS, this is often achieved by comparing both the retention time and the mass spectrum of the analyte in a sample to that of a pure standard. mdpi.com

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. mdpi.com Calibration curves are generated by analyzing a series of standards at different concentrations. escholarship.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov For trace analysis of VSCs, these values are often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range. nih.gov

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. mdpi.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ptfarm.pl

Research Findings and Challenges

While specific validated methods for this compound are not extensively detailed in published literature, significant research on analogous compounds, particularly 3-(methylthio)-1-propanol, provides critical insights. In studies developing HS-SPME/GC-MS methods for VSCs in alcoholic beverages, researchers noted that compounds like 3-(methylthio)-1-propanol were sometimes not detected, even when present in standard mixtures. nih.gov This suggests potential challenges in the analysis, possibly due to a low affinity for common SPME fiber coatings or degradation under the thermal conditions used in GC analysis. nih.gov

The choice of SPME fiber is crucial for the successful extraction of sulfur compounds. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are frequently selected for their effectiveness in trapping a broad range of VSCs. researchgate.netnih.gov Method optimization often involves diluting samples with high ethanol (B145695) content and adding salt to improve the extraction sensitivity for sulfur compounds. nih.gov

The following table summarizes typical validation parameters for the analysis of volatile sulfur compounds using HS-SPME-GC-MS, based on data reported for related analytes. These values provide a benchmark for what would be expected from a validated method for this compound.

| Validation Parameter | Typical Performance Characteristic | Reference(s) |

| Linearity (R²) | > 0.99 | mdpi.com |

| LOD | 1 - 350 ppt (B1677978) (v/v) | nih.gov |

| LOQ | 0.028 - 0.052 µg/mL | mdpi.com |

| Precision (RSD) | < 1.5% | mdpi.com |

| Accuracy (Recovery) | 93% - 99% | mdpi.com |

Reaction Mechanisms and Chemical Transformations

Atmospheric Degradation Kinetics and Mechanisms of Alkylthioalkanols

Alkylthioalkanols, including 3-(Ethylthio)propanol, are subject to atmospheric degradation primarily through reactions with photochemically generated oxidants. ethernet.edu.et The kinetics and mechanisms of these reactions determine the compound's persistence and impact in the troposphere. ethernet.edu.et

The primary removal pathway for volatile organic compounds (VOCs) in the atmosphere is through oxidation initiated by hydroxyl radicals (OH) during the day, nitrate (B79036) radicals (NO3) at night, and chlorine (Cl) atoms, particularly in marine or polluted areas. nih.govnih.govbohrium.com For alkylthioalkanols, these oxidants can attack various sites on the molecule.

Studies on analogous compounds, such as 3-ethoxy-1-propanol (B50535), provide insight into the probable reaction mechanisms for this compound. nih.gov The reaction mechanism typically involves the abstraction of a hydrogen atom by the oxidant, leading to the formation of a carbon-centered radical. This radical then reacts further, usually with molecular oxygen, to form peroxy radicals (RO2), which drive subsequent degradation reactions. nih.govnih.gov

The most likely sites of attack are the hydrogen atoms on the carbon atoms alpha to the sulfur atom or the oxygen atom, as these C-H bonds are weakened. nih.gov For this compound (CH₃CH₂SCH₂CH₂CH₂OH), the attack can occur at several positions along the carbon chain. The reaction with OH radicals is considered the most significant daytime degradation pathway. nih.govharvard.edu

A kinetic study on 3-ethoxy-1-propanol (3E1P), a structural analog, yielded rate coefficients for its reactions with major atmospheric oxidants. nih.gov These values provide a reasonable estimate for the reactivity of similar compounds like this compound.

Table 1: Rate Coefficients for the Reaction of 3-Ethoxy-1-propanol with Atmospheric Oxidants at Room Temperature

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Cl | (3.46 ± 0.22) × 10⁻¹⁰ |

| OH | (3.48 ± 0.19) × 10⁻¹¹ |

| NO₃ | (1.08 ± 0.07) × 10⁻¹⁴ |

Source: nih.gov

The tropospheric lifetime (τ) of a compound with respect to a specific oxidant is the inverse of the product of the reaction rate coefficient (k) and the average concentration of that oxidant ([X]). mdpi.com

τ = 1 / (k * [X])

Using the rate coefficients from the analogous 3-ethoxy-1-propanol nih.gov and typical average atmospheric oxidant concentrations, we can estimate the lifetime of this compound.

OH Radical: With a 24-hour average global concentration of approximately 1 x 10⁶ molecules/cm³, the lifetime is dominated by this daytime reaction. nih.govmdpi.com

NO₃ Radical: With an average nighttime concentration of about 5 x 10⁸ molecules/cm³, this reaction can be a significant removal pathway during the night. nih.gov

Cl Atom: In marine or coastal areas, with an average concentration of 1 x 10⁴ atoms/cm³, this can be a very rapid degradation pathway. nih.gov

Based on calculations for 3-ethoxy-1-propanol, the dominant loss process is its reaction with the OH radical, leading to a tropospheric lifetime on the scale of hours to a few days. nih.gov This short lifetime suggests that this compound would likely have its primary atmospheric impact on a local or regional scale rather than contributing to long-range transport or global atmospheric phenomena. nih.gov The degradation products can contribute to the formation of secondary organic aerosols (SOA) and photochemical smog. nih.govccacoalition.org

Oxidative Transformations in Chemical and Biological Systems

In addition to atmospheric oxidation, this compound can be transformed by oxidative processes in chemical and biological environments.

Chemical Oxidation: The thioether and alcohol functional groups are both susceptible to oxidation.

Sulfur Oxidation: Mild oxidation of the thioether group typically yields a sulfoxide (B87167). Stronger oxidation can further convert the sulfoxide to a sulfone. masterorganicchemistry.com This changes the oxidation state of the sulfur atom. altervista.org

Alcohol Oxidation: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. rsc.org The choice of oxidant and reaction conditions determines the product. rsc.org Metal-free oxidation methods are increasingly being developed for these transformations to enhance sustainability. rsc.org

Biological Transformations: In biological systems, sulfur-containing alcohols can be produced via microbial pathways. For instance, the related compound 3-methylthio-1-propanol is produced by certain yeasts from the amino acid L-methionine through the Ehrlich pathway. nih.gov This pathway involves the transamination and decarboxylation of the amino acid to form an aldehyde, which is then reduced to the corresponding alcohol. nih.gov It is plausible that this compound could be involved in similar metabolic processes if a suitable precursor is available.

Mechanisms of Sulfur Atom Reactivity in Propanol (B110389) Derivatives

Nucleophilicity: Sulfur is generally more nucleophilic than oxygen due to the greater polarizability of its larger electron cloud. masterorganicchemistry.com This makes the sulfur atom in a thioether a potent nucleophile, capable of participating in SN2 reactions.

Valence Shell Expansion: As a third-row element, sulfur can expand its valence shell beyond an octet to form hypervalent compounds like sulfoxides (pyramidal geometry) and sulfones (tetrahedral geometry around sulfur). altervista.org This ability is fundamental to its oxidation chemistry. masterorganicchemistry.comaltervista.org

Neighboring Group Participation: A sulfur atom located beta or gamma to a leaving group can significantly accelerate substitution reactions through anchimeric assistance. The sulfur atom can act as an internal nucleophile, attacking the carbon bearing the leaving group to form a cyclic episulfonium ion intermediate. masterorganicchemistry.com This mechanism is famously observed in the rapid hydrolysis of sulfur mustards (β-chloroethyl sulfides). masterorganicchemistry.com While the hydroxyl group in this compound is a poor leaving group under neutral conditions, its conversion to a better leaving group (e.g., a tosylate) would make the molecule highly susceptible to this type of intramolecular reaction.

Hydrolytic Degradation Pathways of Related Compounds

Hydrolysis involves the cleavage of chemical bonds by the addition of water. For this compound, the C-S-C (thioether) and C-O (alcohol) bonds are generally stable to hydrolysis under neutral pH conditions.

Studies on related poly(β-thioether ester)s show that under acidic or basic conditions, degradation occurs at more labile functional groups, such as esters or ketals, while the thioether linkage remains intact. rsc.orgrsc.orgacs.org For example, in poly(β-thioether ester ketal) networks, basic conditions lead to the hydrolysis of the ester functionality, while acidic conditions target the ketal linker. rsc.orgrsc.org This suggests a high hydrolytic stability for the thioether bond itself.

However, as mentioned previously, the presence of a good leaving group on the carbon chain can dramatically alter this stability. The hydrolysis of sulfur mustards, which possess a chlorine atom beta to the sulfur, is extremely rapid due to neighboring group participation by the sulfur atom. masterorganicchemistry.com The reaction proceeds through a cyclic sulfonium (B1226848) ion that is highly susceptible to nucleophilic attack by water. In the case of this compound, the hydroxyl group is not a good leaving group, and therefore, such a rapid hydrolytic degradation pathway is not expected under normal conditions.

Biochemical Pathways and Microbial Metabolism

Catabolic Pathways of Sulfur-Containing Amino Acids Leading to Alkylthioalkanols

Alkylthioalkanols, such as 3-(Ethylthio)propanol, are primarily produced by microorganisms, particularly yeasts, through the catabolism of amino acids. yeastgenome.org The most recognized pathway for the formation of these higher alcohols is the Ehrlich pathway. nih.govresearchgate.net This metabolic route allows yeasts to utilize amino acids as a nitrogen source, especially when preferred nitrogen sources are scarce, and in the process, excrete fusel alcohols. nih.gov

The direct precursor to this compound is the amino acid ethionine, the ethyl-analogue of the more common sulfur-containing amino acid, methionine. The catabolism of methionine to its corresponding alcohol, 3-(methylthio)propanol, has been extensively studied and serves as a direct model for understanding the formation of this compound. oup.comnih.gov

The Ehrlich pathway is a three-step metabolic sequence that converts an amino acid into its corresponding higher alcohol, which has one less carbon atom. yeastgenome.org

Transamination: The pathway initiates with the transfer of the amino group from the sulfur-containing amino acid (in this case, ethionine) to an α-keto acid acceptor. This reaction is catalyzed by aminotransferases, resulting in the formation of the corresponding α-keto acid, α-keto-γ-(ethylthio)butyric acid (α-KEBA). nih.govoup.com

Decarboxylation: The α-keto acid formed in the previous step then undergoes decarboxylation, where a carboxyl group is removed as carbon dioxide. This reaction is catalyzed by a decarboxylase, yielding an aldehyde, in this instance, 3-(ethylthio)propanal. oup.comnih.gov

Reduction: In the final step, the aldehyde is reduced to the corresponding alcohol, this compound. This reduction is carried out by alcohol dehydrogenases, which utilize cofactors like NADH. nih.gov

In the yeast Saccharomyces cerevisiae, a key model organism for studying these pathways, several genes, particularly the ARO gene family, are pivotal in the Ehrlich pathway. oup.comnih.gov While much of the specific research has focused on the catabolism of aromatic amino acids and methionine, the broad substrate specificity of the involved enzymes suggests a similar role in ethionine metabolism. oup.comnih.gov

Aminotransferases (Transaminases): The initial transamination step is primarily catalyzed by two aromatic aminotransferases, encoded by the genes ARO8 and ARO9. oup.comnih.gov Although their primary substrates are aromatic amino acids, they are also known to act on methionine, and it is highly probable they facilitate the transamination of ethionine as well. oup.comnih.gov

Decarboxylases: The decarboxylation of the α-keto acid is mainly attributed to the activity of a broad-substrate decarboxylase encoded by the ARO10 gene. oup.comnih.gov Studies have shown that deletion of ARO10 can impact the production of higher alcohols, underscoring its importance in the Ehrlich pathway. oup.comnih.gov

Alcohol Dehydrogenases: A variety of alcohol dehydrogenases present in yeast can catalyze the final reduction step. nih.gov

Research on S. cerevisiae has demonstrated that manipulating the expression of these ARO genes can significantly alter the production of fusel alcohols. For instance, deletion of ARO8 has been shown to decrease the production of 3-(methylthio)propanol, highlighting its crucial role. oup.comnih.gov Conversely, overexpression of certain ARO genes has been explored as a strategy to enhance the production of specific flavor compounds. nih.gov

Table 1: Key Enzymes in the Ehrlich Pathway and their Putative Role in this compound Formation

| Enzyme Group | Encoding Genes (in S. cerevisiae) | Reaction Catalyzed | Probable Substrate for this compound Pathway |

| Aminotransferases | ARO8, ARO9 | Ethionine → α-keto-γ-(ethylthio)butyric acid | Ethionine |

| Decarboxylases | ARO10 | α-keto-γ-(ethylthio)butyric acid → 3-(ethylthio)propanal | α-keto-γ-(ethylthio)butyric acid |

| Alcohol Dehydrogenases | Various ADH genes | 3-(ethylthio)propanal → this compound | 3-(ethylthio)propanal |

Microbial Ecology and Interspecies Interactions in Fermentation Processes

In environments such as spontaneously fermented beverages, different species of yeasts and bacteria coexist and interact. nih.gov For example, some bacteria may produce and release amino acids that can then be utilized by yeasts for the production of fusel alcohols via the Ehrlich pathway. nih.gov A synergistic relationship has been observed between Saccharomyces and Lactobacillus in which the bacteria can recycle methionine, the precursor for sulfur compounds, thereby increasing their production by the yeast. nih.gov

Furthermore, the metabolic activities of one group of microorganisms can create favorable conditions for another. For instance, the production of lactate (B86563) by certain bacteria can stimulate the metabolism of sulfur-containing amino acids and subsequent hydrogen sulfide (B99878) production by other bacteria like Veillonella. asm.org These intricate relationships highlight the importance of considering the entire microbial ecosystem when studying the formation of flavor compounds in fermented products. The cycling of sulfur compounds, where one species utilizes the metabolic byproduct of another, is a common theme in these microbial consortia. oup.comfrontiersin.org

Identification and Characterization of Metabolites in Biological Systems

The identification and quantification of volatile sulfur compounds such as this compound in complex biological matrices like fermented beverages or culture media require sensitive and specific analytical techniques. mdpi.com Gas chromatography (GC) is a cornerstone method for the analysis of volatile compounds due to its high separation efficiency. semanticscholar.org

Commonly employed techniques for the characterization of alkylthioalkanols include:

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination allows for the separation of volatile compounds by GC, followed by their identification based on their mass spectra. semanticscholar.org The mass spectrum provides a molecular fingerprint that can be used to elucidate the structure of the compound.

Headspace Solid-Phase Microextraction (HS-SPME): This is a sample preparation technique often coupled with GC-MS. It allows for the extraction and concentration of volatile and semi-volatile compounds from the headspace above a liquid or solid sample, which is particularly useful for analyzing aroma compounds in beverages. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of these compounds, often after derivatization to make them more amenable to detection by UV or other detectors. mdpi.comnih.gov

Role of Sulfur in Protein and Enzyme Formation and Function within Biochemical Pathways

Sulfur is an essential element for all living organisms and plays a critical role in the structure and function of proteins and enzymes. hawaii.eduwikipedia.org It is a component of the proteinogenic amino acids methionine and cysteine, which are fundamental building blocks of proteins. nih.govnumberanalytics.com

Protein Structure: Cysteine residues can form disulfide bonds (S-S bridges) with other cysteine residues within or between polypeptide chains. nih.gov These covalent bonds are crucial for stabilizing the three-dimensional structure of many proteins, such as keratin, the protein found in hair and skin. wikipedia.org Methionine, with its thioether side chain, contributes to the hydrophobic core of proteins, which is also vital for proper protein folding and stability. nih.gov

Enzyme Function: The redox activity of the sulfur atom in cysteine makes it an important component of the active sites of many enzymes. nih.gov The thiol group (-SH) of cysteine can participate in a variety of catalytic reactions, including oxidation-reduction reactions and the transfer of acyl groups. nih.gov Sulfur is also a key component of several cofactors, such as thiamine (B1217682) and biotin (B1667282), and is found in iron-sulfur clusters, which are essential for the function of many enzymes involved in electron transfer reactions. hawaii.eduwikipedia.org

The metabolic pathways that lead to the formation of this compound are themselves dependent on enzymes whose structure and function are reliant on sulfur-containing amino acids. This underscores the central role of sulfur in the very biochemical machinery that metabolizes it.

Biological Activities and Mechanisms of Action

Antimicrobial and Antifungal Efficacy Studies

Extensive literature searches did not yield specific studies on the antimicrobial and antifungal efficacy of 3-(Ethylthio)propanol. Research in this area has predominantly focused on a related compound, 3-(methylthio)-1-propanol.

Inhibition of Fungal Pathogen Growth and Development (e.g., Botrytis cinerea)

No data is available in the reviewed scientific literature regarding the inhibitory effects of this compound on the growth and development of fungal pathogens such as Botrytis cinerea.

Cellular and Subcellular Mechanisms of Antifungal Action (e.g., membrane integrity, nucleic acid leakage)

There is no available information from the conducted searches detailing the cellular and subcellular mechanisms of antifungal action for this compound, including its effects on membrane integrity or nucleic acid leakage.

Cellular Interactions and Cytotoxicity Profiling

No studies were identified that specifically profile the cellular interactions or cytotoxicity of this compound. While research exists on the cytotoxicity of related sulfur-containing compounds, data for this compound is not present in the reviewed literature.

Potential for Enzyme Modulation and Receptor Binding

The potential for this compound to modulate enzyme activity or bind to specific receptors has not been investigated in the available scientific literature. Studies on related compounds, such as 3-(methylthio)-1-propanol, have explored their roles in metabolic pathways in yeast, but similar research on the ethyl analog is absent.

Structure-Activity Relationship (SAR) Studies in Biological Systems

No structure-activity relationship (SAR) studies focusing on this compound and its biological activities have been published in the reviewed scientific literature. SAR studies are available for other classes of sulfur-containing compounds and various other chemical series, but not for this specific propanol (B110389) derivative.

Environmental Fate, Behavior, and Degradation Pathways

Biotransformation and Biodegradation in Environmental Matrices

Biotransformation, particularly biodegradation by microorganisms, is expected to be the principal mechanism for the removal of 3-(Ethylthio)propanol from aquatic and terrestrial environments. The presence of an alcohol group often enhances the biodegradability of organic molecules.

Research on the analogous compound 3-(methylthio)propanol (methionol) provides significant insight into potential metabolic pathways. Methionol (B20129) is a well-known natural product formed by yeasts, such as Saccharomyces cerevisiae, from the amino acid L-methionine via the Ehrlich pathway. nih.gov This pathway involves transamination, decarboxylation, and reduction steps. The existence of a natural biosynthetic pathway for a structurally similar compound strongly suggests that microorganisms possess the enzymatic machinery to metabolize it.

The biodegradation of this compound in environmental matrices like soil and water would likely proceed through two primary oxidative routes:

Oxidation of the Alcohol Group: The primary alcohol functional group can be oxidized by microbial alcohol dehydrogenases to form the corresponding aldehyde, 3-(Ethylthio)propanal . Further oxidation by aldehyde dehydrogenases would yield the carboxylic acid, 3-(Ethylthio)propanoic acid . These products can then be further metabolized, potentially entering central metabolic pathways.

Oxidation of the Sulfur Atom: The thioether sulfur is susceptible to microbial oxidation. This process, often mediated by monooxygenase enzymes, would lead to the formation of 3-(Ethylsulfinyl)propanol (a sulfoxide) and subsequently 3-(Ethylsulfonyl)propanol (a sulfone). masterorganicchemistry.com These more oxidized and water-soluble metabolites are generally more amenable to further degradation.

It is plausible that these pathways occur concurrently, leading to a variety of intermediate products. Complete mineralization would result in the conversion of the organic structure to carbon dioxide, water, and sulfate.

Formation and Persistence of Transformation Products

During the degradation of this compound, several intermediate transformation products (TPs) are expected to form. The nature and persistence of these TPs are critical components of a complete environmental assessment.

Based on the degradation pathways discussed above, the primary TPs are likely to be:

3-(Ethylthio)propanal: Formed from the initial oxidation of the alcohol group. Aldehydes are typically reactive and not expected to be persistent.

3-(Ethylthio)propanoic acid: Formed from the oxidation of 3-(ethylthio)propanal. This carboxylic acid is more polar than the parent compound.

3-(Ethylsulfinyl)propanol (Sulfoxide): Formed from the oxidation of the sulfur atom. Sulfoxides are more water-soluble than the parent thioether.

3-(Ethylsulfonyl)propanol (Sulfone): Formed from further oxidation of the sulfoxide (B87167). Sulfones are typically stable, polar, and highly water-soluble compounds.

The persistence of these TPs in the environment varies. Aldehydes are generally short-lived. Carboxylic acids can often be readily utilized by microorganisms as a carbon source. The environmental fate of sulfoxides and sulfones is more complex. While they are more polar, the sulfone group, in particular, can be resistant to further microbial degradation, potentially leading to greater persistence than the parent compound under some conditions. wikipedia.org Studies on other sulfur-containing compounds have shown that the toxicity of TPs can sometimes exceed that of the parent compound, highlighting the importance of identifying these intermediates in environmental risk assessments. nih.gov

| Parent Compound | Degradation Pathway | Potential Transformation Product | Chemical Class |

| This compound | Biotic Oxidation (Alcohol) | 3-(Ethylthio)propanal | Aldehyde |

| 3-(Ethylthio)propanal | Biotic Oxidation (Aldehyde) | 3-(Ethylthio)propanoic acid | Carboxylic Acid |

| This compound | Biotic/Abiotic Oxidation (Sulfur) | 3-(Ethylsulfinyl)propanol | Sulfoxide |

| 3-(Ethylsulfinyl)propanol | Biotic/Abiotic Oxidation (Sulfur) | 3-(Ethylsulfonyl)propanol | Sulfone |

Environmental Monitoring and Ecotoxicological Assessment Methodologies

Environmental Monitoring: Detecting and quantifying this compound and its transformation products in complex environmental matrices such as water, soil, and sediment requires sensitive and selective analytical methods. env.go.jp The standard approach involves sample extraction and cleanup followed by instrumental analysis. mdpi.com

Sample Preparation: For water samples, solid-phase extraction (SPE) is a common technique to isolate and concentrate the target analytes from the aqueous matrix. dphen1.com For soil and sediment, methods like ultrasonic extraction or Soxhlet extraction with an appropriate organic solvent would be employed to separate the compounds from the solid matrix. env.go.jp

Analytical Detection: Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile compounds like this compound. epa.gov Its volatility allows for separation on a GC column, and the mass spectrometer provides definitive identification and quantification. For the more polar and less volatile transformation products, such as the sulfoxide, sulfone, and carboxylic acid, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) would be the preferred method due to its applicability to a wider range of polarities and its high sensitivity and specificity. dphen1.comuah.es

Ecotoxicological Assessment: An ecotoxicological assessment is performed to determine the potential hazard of a chemical to environmental organisms. researchgate.net This typically involves a tiered approach using a battery of standardized bioassays representing different trophic levels. scispace.com

Base Set of Tests: For an initial assessment, acute toxicity tests are conducted on representatives of aquatic ecosystems:

Algae: A 72-hour growth inhibition test (e.g., with Pseudokirchneriella subcapitata).

Invertebrates: A 48-hour immobilization test (e.g., with the water flea Daphnia magna).

Fish: A 96-hour acute toxicity test (e.g., with Zebra fish, Danio rerio).

Chronic and Higher-Tier Studies: If the results of acute tests indicate a potential for risk, or if the compound is expected to be persistent, chronic toxicity studies may be required to assess effects on reproduction and development over a longer exposure period. scispace.com While specific ecotoxicological data for this compound is limited in public literature, assessments on structurally similar short-chain alcohols and sulfides can provide preliminary indications of its potential toxicity. nih.govresearchgate.netnih.gov The assessment must also consider the toxicity of the major transformation products, which may have different toxicological profiles from the parent compound. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. unipd.it These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. github.ionih.gov For 3-(Ethylthio)propanol, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model its behavior. github.io

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in modeling organic reactions and properties. github.io Such calculations can generate electron density maps, which illustrate the molecule's size and shape, and electrostatic potential (ESP) maps. The ESP map is particularly useful as it highlights regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen of the hydroxyl group and the sulfur atom would be expected to be regions of high electron density and negative electrostatic potential, while the hydroxyl proton would be a site of positive potential.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Quantum Chemical Data for this compound Conformations (Note: This data is illustrative of typical computational outputs and not from a specific research publication.)

| Conformation | Method/Basis Set | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gauche | B3LYP/6-31G | -695.12345 | -6.89 | 1.55 | 8.44 |

| Anti | B3LYP/6-31G | -695.12311 | -6.92 | 1.53 | 8.45 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static structures, this compound is a flexible molecule that exists as an ensemble of different conformations at room temperature. Molecular dynamics (MD) simulations are employed to study these dynamic behaviors. ulakbim.gov.tr MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with other molecules, such as solvents. d-nb.info

For a molecule like this compound, a key area of study is the rotation around its single bonds, particularly the C-C bonds of the propyl chain and the C-S bond. The analysis of dihedral angles throughout an MD simulation reveals the most stable or populated conformations. uoa.gr For example, studies on similar flexible molecules like 1,3-propanediol (B51772) in an aqueous solution have shown that intermolecular hydrogen bonds with water can be favored over intramolecular ones, significantly influencing the conformational landscape. mdpi.com In the case of this compound, MD simulations could quantify the conformational preferences (e.g., gauche vs. anti) of the O-C-C-C and C-C-C-S dihedral angles and determine the average lifetimes of these states. mdpi.com

These simulations also provide insight into intermolecular interactions. By simulating this compound in a solvent like water, one can analyze the formation, strength, and lifetime of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules.

Table 2: Hypothetical Conformational Population Analysis for this compound from MD Simulation (Note: This table is a hypothetical representation to illustrate the type of data obtained from MD simulations.)

| Dihedral Angle | Conformation | Population (%) | Average Lifetime (ps) |

| O-C1-C2-C3 | Gauche | 65 | 5.2 |

| O-C1-C2-C3 | Anti | 35 | 3.8 |

| C1-C2-C3-S | Gauche | 70 | 6.1 |

| C1-C2-C3-S | Anti | 30 | 4.5 |

Prediction of Reaction Pathways and Transition States

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions by identifying the lowest energy pathways from reactants to products. nih.gov This involves locating the transition state (TS)—the highest energy point along the reaction coordinate, which is a fleeting structure that cannot be observed experimentally. mit.edu Knowing the structure and energy of the transition state allows for the calculation of the activation energy, a key factor determining the reaction rate.

Various computational algorithms, such as the Nudged Elastic Band (NEB) and Growing String Method (GSM), are used to find the minimum energy path and identify the TS. chemrxiv.orgnih.gov In recent years, machine learning models have also been developed to predict transition state structures with high accuracy and significantly reduced computational cost. mit.edunih.gov For this compound, one could investigate various reactions, such as its oxidation at the sulfur atom to form a sulfoxide (B87167) or its dehydration to form an alkene. Computational methods would be used to compare the energy barriers for competing pathways, thereby predicting the most likely reaction product under given conditions. researchgate.net

Table 3: Illustrative Energy Profile for a Hypothetical Oxidation of this compound (Note: The values are for illustrative purposes to show a typical reaction energy profile.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O₂ | 0.0 |

| Transition State | [O-H---O---S] complex | +15.2 |

| Products | 3-(Ethylsulfinyl)propanol + H₂O | -35.8 |

Structure-Property and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) models are statistical tools used to predict the physical properties or biological activities of chemicals based on their molecular structure. ncsu.eduscience.gov These models correlate calculated molecular descriptors with observed properties. unimore.it The descriptors can encode topological, geometric, or electronic features of the molecule.

For this compound, a QSPR model could be developed to predict physicochemical properties like its boiling point, viscosity, or refractive index. unimore.ituq.edu.au This involves calculating a wide range of descriptors for a series of related thioethers and using statistical methods like multiple linear regression to build a predictive model. Such models are valuable for screening new compounds and for understanding which structural features most influence a given property. uq.edu.au

While no specific biological activity is widely reported for this compound, if it were part of a series of compounds tested for a particular effect (e.g., as an enzyme inhibitor), QSAR modeling could be applied. molaid.comnih.gov The goal would be to build a model that relates structural features to biological potency. This can guide the design of new, more active analogs by identifying the molecular attributes that are critical for the desired activity. nih.gov

Table 4: Example of a Hypothetical QSPR Model for Predicting Boiling Point (Note: This table illustrates the components of a QSPR model and is not based on published experimental data for this specific series.)

| Compound | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |

| 3-(Methylthio)propanol | 106.18 | 29.46 | 189 | 191 |

| This compound | 120.21 | 29.46 | 203 | 202 |

| 3-(Propylthio)propanol | 134.24 | 29.46 | 215 | 214 |

| 4-(Ethylthio)butanol | 134.24 | 29.46 | 218 | 217 |

Applications in Advanced Materials Science and Chemical Processes

Role as Chemical Intermediates in Fine Chemical Synthesis

The presence of both a reactive alcohol group and a sulfur-containing ether group makes 3-(Ethylthio)propanol and its structural motifs valuable as chemical intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The ethylthio group can be a crucial building block in the creation of targeted functionalities in larger compounds.

A notable example of a related structure's importance is in the synthesis of the antipsychotic drug Amisulpride. A key intermediate in the production of Amisulpride is 4-amino-5-(ethylthio)-2-methoxybenzoic acid. thieme-connect.com The synthesis of this intermediate involves several steps, including ethylation to introduce the ethylthio group. alfa-chemistry.com The process underscores the utility of the ethylthio moiety in constructing complex, biologically active molecules. The synthesis of Amisulpride can proceed via the oxidation of 4-amino-2-methoxy-5-ethylthio benzoic acid to the corresponding ethylsulfonyl derivative, which is then further processed. chemicalbook.com This highlights the role of the ethylthio group as a precursor to other important functional groups in multi-step syntheses.

The reactivity of the amino and carboxylic acid groups in molecules like 4-amino-5-(ethylthio)-2-methoxybenzoic acid allows for a variety of chemical transformations, such as nucleophilic substitution and esterification, making them versatile intermediates. thieme-connect.com While not a direct application of this compound, the established use of the ethylthio group in such a critical pharmaceutical synthesis points to the potential of this compound as a precursor for introducing this functional group into other fine chemicals.

Incorporation into Functional Specialty Chemical Products

The unique properties imparted by the thioether linkage make this compound and similar compounds attractive for incorporation into a range of functional specialty chemical products, including polymers and coatings. Thioethers are known to be important in various applications, including pharmaceuticals, agricultural chemicals, and materials. thieme-connect.com

An isomer of the subject compound, 2-(Ethylthio)propanol, is utilized as an intermediate in the production of plasticizers and resins. ontosight.ai Plasticizers are additives that increase the flexibility and durability of plastics, while resins are used in adhesives, coatings, and composites. ontosight.ai This suggests a potential application for this compound in similar areas.

Biotechnological Production for Industrial Purposes

While chemical synthesis is a common route for producing many industrial chemicals, there is a growing interest in biotechnological methods due to their potential for being more environmentally friendly. epa.gov In the context of sulfur-containing propanols, significant research has been conducted on the biotechnological production of a closely related compound, 3-methylthio-1-propanol (methionol).

Methionol (B20129) is an important flavor compound found in many foods and beverages. epa.govresearchgate.net It can be produced by various microorganisms, particularly yeasts such as Saccharomyces cerevisiae and Hyphopichia burtonii, through the catabolism of L-methionine via the Ehrlich pathway. epa.govepo.org This biochemical pathway involves a series of enzymatic reactions: transamination, decarboxylation, and reduction. epo.org

Researchers have successfully optimized the fermentation conditions to enhance the production of methionol. For instance, studies have identified specific yeast strains isolated from traditional fermented food environments that show high yields of methionol. epa.gov Optimization of parameters such as glucose concentration, pH, temperature, and the concentration of the precursor L-methionine has led to significant increases in production. epa.gov One study reported achieving a methionol concentration of 3.16 g/L after optimizing the fermentation conditions for Hyphopichia burtonii. epa.gov

Although direct research on the biotechnological production of this compound is not widely reported, the established pathways for methionol production provide a strong foundation. It is conceivable that similar biosynthetic routes could be developed for this compound, potentially by feeding the fermentation process with a suitable precursor like L-ethionine or by genetically engineering microorganisms to utilize different substrates.

Optimized Conditions for Biotechnological Production of 3-Methylthio-1-propanol

| Parameter | Optimal Value | Reference |

|---|---|---|

| Microorganism | Hyphopichia burtonii YHM-G | epa.gov |

| Glucose | 42.7 g/L | epa.gov |

| pH | 6 | epa.gov |

| Yeast Extract | 0.9 g/L | epa.gov |

| L-methionine | 6 g/L | epa.gov |

| Temperature | 28 °C | epa.gov |

| Shaking Speed | 210 rpm | epa.gov |

| Culture Period | 48 h | epa.gov |

| Final Yield | 3.16 g/L | epa.gov |

Novel Applications in Agricultural Chemistry (e.g., Fungicides)

There is emerging evidence that sulfur-containing compounds related to this compound have potential applications in agriculture as fungicides. The control of fungal pathogens is a major challenge in food production, and there is a continuous search for new and effective antifungal agents.

A significant study demonstrated the antifungal activity of 3-methylthio-1-propanol (methionol) against Botrytis cinerea, a destructive fungal pathogen that causes gray mold in many fruits and vegetables, including tomatoes. ontosight.ai In vitro experiments showed that methionol could effectively inhibit the mycelial growth, spore germination, and germ tube elongation of B. cinerea. ontosight.ai Furthermore, in vivo studies using fumigation with methionol on tomato fruits showed a significant reduction in disease symptoms. ontosight.ai The research suggests that methionol could be developed as a biocontrol agent in agriculture. ontosight.ai

The fungicidal potential is not limited to methionol. A patent for an oxadiazole compound as a fungicide for agricultural and horticultural use lists the ethylthio group as a possible substituent, indicating that the presence of this group is considered beneficial for antifungal activity. This supports the hypothesis that this compound, containing the ethylthio moiety, could exhibit similar fungicidal properties. The development of such compounds could provide new tools for managing fungal diseases in crops.

Antifungal Activity of 3-Methylthio-1-propanol against Botrytis cinerea

| Observed Effect | Experimental Context | Reference |

|---|---|---|

| Inhibition of mycelial growth | In vitro | ontosight.ai |

| Inhibition of spore germination | In vitro | ontosight.ai |

| Inhibition of germ tube elongation | In vitro | ontosight.ai |

| Reduction of gray mold symptoms on tomato fruit | In vivo (fumigation) | ontosight.ai |

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biosynthetic and Degradation Pathways

A significant frontier in the study of 3-(Ethylthio)propanol lies in the comprehensive mapping of its biogenic and degradative routes. While the presence of similar sulfur-containing compounds in various organisms is known, the specific enzymatic pathways leading to the formation and breakdown of this compound are not fully elucidated. Future research will likely focus on identifying and characterizing the enzymes and genetic operons responsible for its biosynthesis in microorganisms and plants. For instance, studies on the biodesulfurization of fossil fuels have identified microbial strains, such as those from the genus Rhodococcus, that possess specific metabolic pathways, like the "4S" pathway, for cleaving carbon-sulfur bonds in organosulfur compounds. nih.govtandfonline.com Investigating analogous pathways for the synthesis and degradation of simpler alkylthioalkanols is a logical next step.